N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 4-methylthiazol-2-yl group and a 6-(thiophen-2-yl)pyridazine moiety.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-12-11-26-18(19-12)20-17(24)13-6-8-23(9-7-13)16-5-4-14(21-22-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYQGGLURHDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various acids and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their differences are summarized below:
Impact of Substituents on Properties
- Thiazole Modifications: The 4-methyl group in the target compound likely improves metabolic stability compared to bulkier substituents like 4-methoxyphenyl in [7], which may enhance membrane permeability but increase CYP450 interaction risks.
Pyridazine vs. Pyridine :
Piperidine-Carboxamide Position :
- The 4-carboxamide in the target compound may adopt a distinct conformational profile compared to the 3-carboxamide in [7], affecting interactions with enzymatic active sites .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its therapeutic potential against various diseases.
Synthesis
The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The synthetic pathway often includes:
- Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate thiazole precursors.
- Pyridazine attachment : The thiophene and pyridazine rings are introduced via nucleophilic substitution or coupling reactions.
- Final amide formation : The carboxylic acid derivative is reacted with an amine to form the final amide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole and pyridazine moieties have shown promising in vitro activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7a | 250 | Moderate |
| 7b | 100 | Good |
| 7c | 50 | Strong |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits key inflammatory mediators such as COX enzymes and cytokines. A study reported IC50 values for related compounds against COX enzymes as follows:
Table 2: COX Inhibition Data
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3a | 19.45 | 42.10 |
| 4b | 26.04 | 31.40 |
| 5 | 0.04 | 0.04 |
These results indicate that modifications in the molecular structure significantly affect the anti-inflammatory activity.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
- Interaction with Cellular Targets : It can interact with specific cellular receptors or proteins, modulating signaling pathways that lead to inflammation or microbial resistance.
- Structural Activity Relationship (SAR) : Variations in substituents on the thiazole or pyridazine rings can enhance or diminish biological activity, highlighting the importance of SAR studies in drug design.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Tuberculosis Treatment : A study demonstrated that derivatives exhibited significant activity against resistant strains of M. tuberculosis in animal models, suggesting potential for development as new anti-TB agents.
- Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines, indicating a potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
